1-[(E)-{2-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]naphthalen-2-ol
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Overview
Description
1-[(E)-{2-[4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]NAPHTHALEN-2-OL is a complex organic compound characterized by its unique structure, which includes a naphthalene core, a triazine ring, and piperidine substituents
Preparation Methods
The synthesis of 1-[(E)-{2-[4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]NAPHTHALEN-2-OL typically involves multiple steps, starting with the preparation of the triazine ring and the naphthalene core. The triazine ring is often synthesized through a cyclization reaction involving cyanuric chloride and piperidine. The naphthalene core can be prepared via Friedel-Crafts acylation followed by reduction. The final step involves coupling the triazine and naphthalene moieties through a hydrazone linkage, which is achieved by reacting the hydrazine derivative of the triazine with the aldehyde derivative of the naphthalene under acidic conditions .
Chemical Reactions Analysis
1-[(E)-{2-[4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]NAPHTHALEN-2-OL can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the hydrazone linkage to an amine.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or carboxylic acids, while reduction yields amines.
Scientific Research Applications
1-[(E)-{2-[4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]NAPHTHALEN-2-OL has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Medicine: It may serve as a lead compound for the development of new therapeutic agents, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Mechanism of Action
The mechanism of action of 1-[(E)-{2-[4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]NAPHTHALEN-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The triazine ring and piperidine groups are known to interact with biological macromolecules, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar compounds to 1-[(E)-{2-[4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]NAPHTHALEN-2-OL include:
6,6′-((1E,1′E)-((2-phenylpyrimidine-4,6-diyl)bis(hydrazin-2-yl-1-ylidene))bis(methaneylylidene))bis(2-methoxyphenol): This compound shares a similar hydrazone linkage and aromatic core but differs in the specific substituents and ring structures.
Bis(2,2,6,6-tetramethyl-1-(λ1-oxidaneyl)piperidin-4-yl) 3,3′-((2-hydroxyethyl)azanediyl)dipropionate: This compound contains piperidine groups and is used in the development of conductive polymers.
The uniqueness of 1-[(E)-{2-[4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]NAPHTHALEN-2-OL lies in its specific combination of a naphthalene core, triazine ring, and piperidine substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C24H29N7O |
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Molecular Weight |
431.5 g/mol |
IUPAC Name |
1-[(E)-[[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene]methyl]naphthalen-2-ol |
InChI |
InChI=1S/C24H29N7O/c32-21-12-11-18-9-3-4-10-19(18)20(21)17-25-29-22-26-23(30-13-5-1-6-14-30)28-24(27-22)31-15-7-2-8-16-31/h3-4,9-12,17,32H,1-2,5-8,13-16H2,(H,26,27,28,29)/b25-17+ |
InChI Key |
SCFBWUWJHARKJD-KOEQRZSOSA-N |
Isomeric SMILES |
C1CCN(CC1)C2=NC(=NC(=N2)N/N=C/C3=C(C=CC4=CC=CC=C43)O)N5CCCCC5 |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC(=N2)NN=CC3=C(C=CC4=CC=CC=C43)O)N5CCCCC5 |
Origin of Product |
United States |
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